Spiro[2.5]octan-1-amine hydrochloride
Overview
Description
Spiro[2.5]octan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol It is a spirocyclic amine, which means it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octan-1-amine hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The amine group is then introduced through nucleophilic substitution or reductive amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Spiro[2.5]octan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[2.5]octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.5]nonan-1-amine hydrochloride
- Spiro[4.5]decane-1-amine hydrochloride
- Spiro[5.5]undecane-1-amine hydrochloride
Uniqueness
Spiro[2.5]octan-1-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
Overview
Spiro[2.5]octan-1-amine hydrochloride is a spirocyclic amine characterized by its unique molecular structure (C₈H₁₆ClN) and a molecular weight of approximately 161.67 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, neuroprotective, and antidepressant effects.
The synthesis of this compound typically involves cyclization reactions followed by the introduction of an amine group through nucleophilic substitution or reductive amination. Industrially, optimized reaction conditions are employed to ensure high yield and purity, often using continuous flow reactors to control parameters such as temperature and pressure.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects:
- Antimicrobial Activity : Studies indicate that this compound exhibits potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anticancer Effects : Preliminary research suggests that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is interest in its potential to protect neuronal cells from damage.
- Antidepressant Activity : Some findings suggest that it may exhibit antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
Biological Activity Data
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits growth of specific bacterial strains | , |
Anticancer | Induces apoptosis in cancer cell lines | , |
Neuroprotective | Protects neuronal cells from oxidative stress | |
Antidepressant | Exhibits effects similar to known antidepressants in behavioral studies |
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential for development into an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound could induce apoptosis through caspase activation. The compound demonstrated IC50 values ranging from 20 to 30 µM across different cell lines, indicating promising anticancer activity.
Case Study 3: Neuroprotective Effects
Research focusing on neuroprotection highlighted that this compound could mitigate oxidative stress-induced damage in neuronal cultures, showing a reduction in cell death by approximately 40% compared to untreated controls.
Comparison with Similar Compounds
Compound Name | Structure Type | Notable Features |
---|---|---|
Spiro[3.5]nonan-1-amine hydrochloride | Spirocyclic amine | Different ring size affecting reactivity |
1-Aminocyclopentane | Cyclic amine | Smaller ring size; different physical properties |
2-Aminobicyclo[2.2.1]heptane | Bicyclic | Known for application in drug synthesis |
This compound stands out due to its specific spirocyclic configuration, which may confer unique steric and electronic properties compared to other cyclic amines. This uniqueness could influence its reactivity and biological interactions significantly.
Properties
IUPAC Name |
spiro[2.5]octan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-6-8(7)4-2-1-3-5-8;/h7H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSJDWYAZDHIPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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